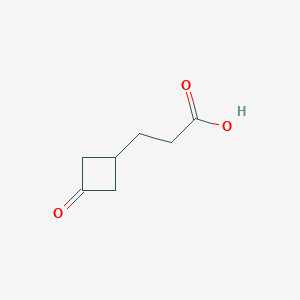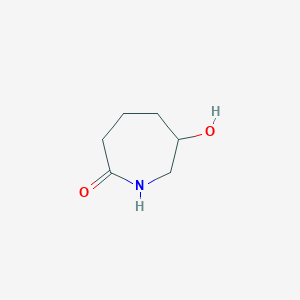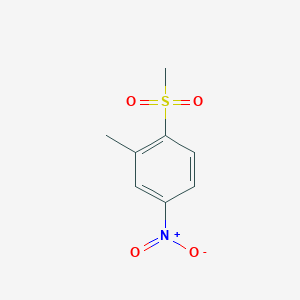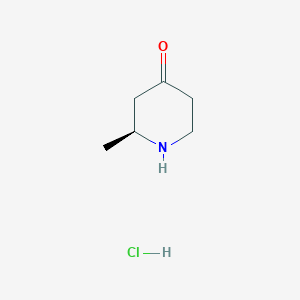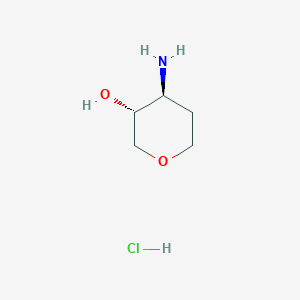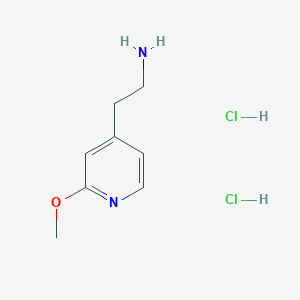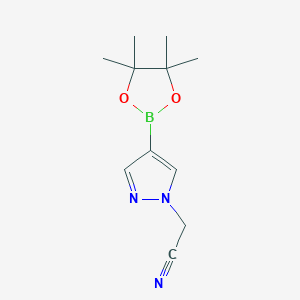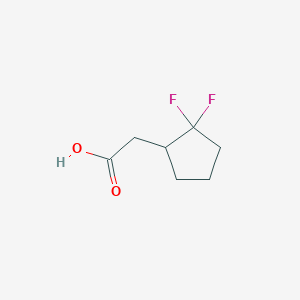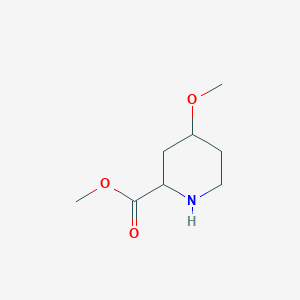
2-chloro-4-(1H-indazol-1-yl)benzoic acid
Übersicht
Beschreibung
2-chloro-4-(1H-indazol-1-yl)benzoic acid is a chemical compound with the molecular formula C14H9ClN2O2 and a molecular weight of 272.69 . It is a research-use-only product .
Synthesis Analysis
The synthesis of imidazole-containing compounds, which include this compound, has been extensively studied due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole, another name for imidazole, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9ClN2O2/c15-12-7-10 (5-6-11 (12)14 (18)19)17-13-4-2-1-3-9 (13)8-16-17/h1-8H, (H,18,19) .The storage temperature and boiling point are not specified .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Derivatives
Copper-Catalyzed Synthesis : An efficient method for synthesizing 1-substituted indazol-3-ones through intramolecular C-N bond formations of 2-chloro-benzoic acid-N'-aryl and alkyl-hydrazides using cuprous (I) iodide and L-proline as catalysts under mild conditions was developed (Tanimori et al., 2012).
Synthesis of Triazolylindole Derivatives : A range of novel triazolylindole derivatives were synthesized for antifungal activity, starting from 2-chloro-benzoic acid derivatives (Singh & Vedi, 2014).
Novel Oxadiazol-2-yl-1H-Indazole Synthesis : A series of novel 3-(5-substituted-[1,3,4] oxadiazol-2-yl)-1H-indazole compounds were synthesized, starting from 1H-indazole-3-carboxylic acid derivatives (Raut et al., 2019).
Synthesis of Tetrahydroindazole Derivatives : Microwave irradiation was used for the synthesis of substituted tetrahydroindazole derivatives, starting from 2-acetylcyclohexanone and different hydrazines, which showed potential antioxidant properties (Polo et al., 2016).
Thermodynamic and Crystal Structure Studies
Thermodynamic Behavior : The phase behavior of aqueous and organic solutions containing benzoic acid and chlorobenzoic acids, including 2-chloro-4-nitrobenzoic acid, was modeled using Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) (Reschke et al., 2016).
Crystal Engineering of Molecular Salts : A study on the crystal engineering of molecular salts of 2-chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives, which demonstrated the importance of halogen bonds in these structures (Oruganti et al., 2017).
Biological Activity and Applications
Anticancer Activity : Derivatives of 2-chloro-4-(1H-indazol-1-yl)benzoic acid were synthesized and evaluated for their potential as anticancer agents, particularly against various types of cancer cells (Chen et al., 2008).
Antiplatelet Activity : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), a derivative, showed significant antiplatelet activity, paving the way for the development of novel antiplatelet drug candidates (Chen et al., 2008).
Antimicrobial Activity : Compounds derived from this compound showed promising antimicrobial activity against a variety of bacterial and fungal species (Chaitanya et al., 2017).
Magnetic and Photochemical Detection Properties : A three-dimensional manganese(II) coordination polymer based on this compound derivatives demonstrated significant antiferromagnetic exchange and potential as a luminescence sensor for detecting dichromate ions in aqueous solutions (Zhao et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that the indazole ring structure, which is present in this compound, is a key component in several known kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes.
Mode of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
2-Chloro-4-(1H-indazol-1-yl)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in cell growth and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in altered cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as promoting cell growth or inhibiting harmful enzymes. At higher doses, it can cause toxic or adverse effects, including cell death or organ damage. These threshold effects are critical for determining the safe and effective use of the compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting the compound’s effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
2-chloro-4-indazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-12-7-10(5-6-11(12)14(18)19)17-13-4-2-1-3-9(13)8-16-17/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBFSKUHYGCYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C3=CC(=C(C=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


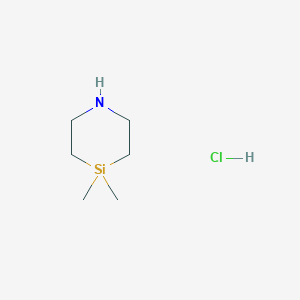
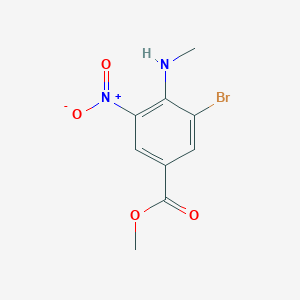
![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)
